Glycopril
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Overview
Description
Glycopril is a mixed inhibitor of angiotensin-converting enzyme and enkephalinase. These enzymes play crucial roles in the metabolism of hormonal peptides that regulate cardiovascular functions and electrolyte balance . This compound has shown potential in treating cardiovascular and salt-retention disorders due to its ability to inhibit both enzymes simultaneously .
Preparation Methods
Glycopril is synthesized through a series of chemical reactions involving the combination of specific molecular structures. The preparation involves the interaction of methylenedioxyphenyl and mercaptomethyl groups with glycine and alanine . The synthetic route includes the formation of a benzyl ester intermediate, which is then purified and resolved to obtain this compound with high yield and purity .
Chemical Reactions Analysis
Glycopril undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine
Scientific Research Applications
Glycopril has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study enzyme inhibition and the design of dual inhibitors.
Biology: It is employed in research on hormonal peptide metabolism and its effects on cardiovascular functions.
Mechanism of Action
Glycopril exerts its effects by inhibiting angiotensin-converting enzyme and enkephalinase. Angiotensin-converting enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure . Enkephalinase degrades enkephalins, which are peptides that modulate pain and stress responses . By inhibiting both enzymes, this compound reduces blood pressure and enhances the effects of enkephalins, leading to improved cardiovascular function and pain modulation .
Comparison with Similar Compounds
Glycopril is unique due to its dual inhibition of angiotensin-converting enzyme and enkephalinase. Similar compounds include:
Alatriopril: Another mixed inhibitor with similar properties and applications.
Captopril: A selective angiotensin-converting enzyme inhibitor used primarily for hypertension.
Lisinopril: Another selective angiotensin-converting enzyme inhibitor with similar therapeutic uses. This compound’s uniqueness lies in its ability to target both enzymes simultaneously, offering potential advantages in treating complex cardiovascular conditions.
Properties
CAS No. |
135038-56-1 |
---|---|
Molecular Formula |
C22H23NO6S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate |
InChI |
InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1 |
InChI Key |
IVBOFTGCTWVBLF-GOSISDBHSA-N |
SMILES |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
135038-56-1 |
Synonyms |
(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester glycopril |
Origin of Product |
United States |
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